molecular formula C18H26N4O18P2 B13820074 Uridine-2'(3')-monophosphate

Uridine-2'(3')-monophosphate

Cat. No.: B13820074
M. Wt: 648.4 g/mol
InChI Key: HXRKBDKTEWWYRV-SGOXFDQRSA-N
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Description

Uridine-2'(3')-monophosphate (UMP) is a nucleotide consisting of a uracil base linked to a ribose sugar with a monophosphate group attached to either the 2' or 3' hydroxyl position. This structural isomerism arises due to the flexibility of phosphate bonding in ribose, leading to distinct biochemical properties. UMP plays critical roles in RNA processing, methylation control (e.g., in regenerating rat liver homogenates), and enzymatic reactions involving transfer RNA (tRNA) .

Properties

Molecular Formula

C18H26N4O18P2

Molecular Weight

648.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/2C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h2*1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t2*4-,6-,7-,8-/m11/s1

InChI Key

HXRKBDKTEWWYRV-SGOXFDQRSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Biocatalytic Synthesis from Orotic Acid Using Microbial Cells

One of the most efficient and industrially relevant methods for UMP preparation involves the biocatalytic conversion of orotic acid to UMP by microorganisms such as Corynebacterium ammoniagenes and Saccharomyces cerevisiae.

  • Process Overview : The microbial cells are cultivated under optimized conditions to enhance enzyme expression, particularly orotate phosphoribosyltransferase, which catalyzes the conversion of orotic acid to UMP.
  • Optimization Parameters : Studies have shown that cultivation in media containing corn steep liquor at pH 7.0 for 15 hours maximizes biocatalytic activity. Reaction optimization using statistical designs identified orotic acid concentration, glucose, phosphate ions, magnesium chloride, and surfactants like Triton X-100 as critical factors.
  • Results : Using optimized conditions, UMP concentrations of up to 32 mM (10.4 g/L) were achieved from 38.5 mM orotic acid within 24 hours, representing a threefold increase over unoptimized yields.

Recombinant Enzymatic Synthesis Using Uridine-Cytidine Kinase and Acetate Kinase

Another enzymatic approach involves the phosphorylation of uridine to UMP using recombinant enzymes:

  • Enzymes Used : Uridine-cytidine kinase (UCK) and acetate kinase (ACK) cloned from Escherichia coli and Lactobacillus bulgaricus.
  • Mechanism : UCK catalyzes the phosphorylation of uridine to UMP using guanosine 5'-triphosphate (GTP) as a phosphate donor, which is regenerated by ACK from acetyl phosphate.
  • Optimization : The reaction conditions were optimized for substrate concentration, GTP levels, temperature (optimal at 37 °C), and pH (optimal at 7.5).
  • Efficiency : This method achieved a maximum conversion yield of 97% for UMP, with high product stability and minimal degradation.

Whole-Cell Biocatalysis with Metabolic Flux Redistribution

  • Organism : Saccharomyces cerevisiae whole cells.
  • Strategy : Rational redistribution of metabolic flux between glycolysis and the pentose phosphate pathway was employed to enhance UMP biosynthesis.
  • Key Factors : Sodium dihydrogen phosphate (NaH2PO4), magnesium chloride (MgCl2), and pH were identified as critical parameters.
  • Outcome : UMP production was enhanced from 6.12 g/L to 8.13 g/L by optimizing these factors, demonstrating the importance of metabolic engineering in UMP biosynthesis.

Chemical Synthesis Methods

Synthesis via Uridine 2',3'-Cyclic Phosphate Intermediates

  • Method : Chemical cyclophosphorylation of 5'-O-protected uridine using diphenyl H-phosphonate to form uridine 2',3'-cyclic H-phosphonate, followed by silylation and boronation to yield uridine 2',3'-cyclic boranophosphate.
  • Separation : Diastereomers of the cyclic intermediates can be separated by high-performance liquid chromatography (HPLC).
  • Yield : This method provides high yields of cyclic phosphate analogues, which can be subsequently converted to UMP derivatives.

Purification Techniques

Adsorption Using Hyper-Cross-Linked Resins

  • Conventional Issues : Ion exchange chromatography for UMP purification is costly and environmentally unfriendly.
  • Innovative Approach : Adsorption on hyper-cross-linked resins offers a benign alternative.
  • Process Parameters : Adsorption equilibrium, kinetics, feed flow rate, bed height, and initial UMP concentration influence breakthrough curves.
  • Outcome : Purification yields uridine 5'-monophosphate disodium salt with purity exceeding 99.5%, suitable for pharmaceutical and research applications.

Coordination Chemistry and Stability Considerations

  • Uridine monophosphate coordinates with metal ions (e.g., Cu(II), lanthanides) primarily through the phosphate group rather than the nucleobase.
  • Stability constants and thermodynamic parameters of complexes have been determined, which is relevant for understanding UMP behavior during synthesis and purification.

Summary Table of Preparation Methods

Method Type Key Features Yield/Outcome References
Biocatalytic from Orotic Acid Microbial cells (C. ammoniagenes, S. cerevisiae), optimized media and conditions Up to 32 mM UMP (10.4 g/L), 3x increase after optimization
Recombinant Enzymatic Synthesis UCK and ACK enzymes, GTP regeneration, optimized pH and temperature 97% conversion yield, stable product
Chemical Cyclophosphorylation 5'-O-protected uridine cyclophosphorylated, cyclic intermediates separated by HPLC High yield of uridine 2',3'-cyclic phosphate analogues
Phosphoramidite Chemistry Solid-phase synthesis, protected nucleosides, coupling with activators Precise synthesis of UMP-containing oligonucleotides
Adsorption Purification Hyper-cross-linked resin, adsorption equilibrium and kinetics studied >99.5% purity UMP disodium salt

Chemical Reactions Analysis

Types of Reactions

Uridylic acid undergoes various chemical reactions, including decarboxylation, phosphorylation, and hydrolysis. One notable reaction is the decarboxylation of orotidine 5’-monophosphate to form uridylic acid, catalyzed by the enzyme orotidylate decarboxylase .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of uridylic acid include cytidine, uridine, adenosine, and various enzymes. Reaction conditions often involve the use of biological cell homogenates, specific pH levels, and temperature control .

Major Products Formed

The primary product formed from the reactions involving uridylic acid is RNA. Uridylic acid serves as a monomer in the synthesis of RNA, contributing to the formation of polynucleotide chains .

Scientific Research Applications

Uridylic acid has numerous scientific research applications across various fields:

Mechanism of Action

Uridylic acid exerts its effects through its role as a nucleotide in RNA synthesis. It is involved in the decarboxylation of orotidine 5’-monophosphate, a reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is essential for the formation of RNA, which is crucial for protein synthesis and various cellular processes. Uridylic acid also interacts with various enzymes and proteins, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Differences

UMP is compared to related uridine derivatives and other nucleotides (Table 1).

Table 1: Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) pK' Value* Phosphate Position
Uridine-2'(3')-monophosphate (UMP) C₉H₁₃N₂O₉P 324.18 ~6.0 2' or 3'
Uridine-2',3'-cyclic monophosphate C₉H₁₁N₂O₈P 306.16 ~5.8 Cyclic (2',3')
Uridine 3'-monophosphate (3'-UMP) C₉H₁₃N₂O₉P 324.18 ~6.2 3'
Uridine 5'-monophosphate (5'-UMP) C₉H₁₃N₂O₉P 324.18 ~6.5 5'

*Approximate pK' values derived from dissociation constant studies .

Key Observations :

  • Phosphate Position : The 2' or 3' phosphate in UMP contrasts with cyclic (2',3') or 5' positions in other derivatives. Cyclic phosphate forms exhibit lower pK' due to electrostatic effects .
  • Isomerism: UMP’s isomerism impacts enzyme binding. For example, uridine-2',3'-cyclic monophosphate mimics transition states in SARS-CoV-2 Nsp15 endoribonuclease, while 5'-UMP binds stably to the active site .

Biochemical Roles and Metabolic Pathways

Uridine-2',3'-Cyclic Monophosphate
  • Enzymatic Interactions : Acts as a transition-state analogue in viral enzymes (e.g., uridine-2',3'-vanadate in SARS-CoV-2 Nsp15) .
  • Metabolic Significance : Highly consumed by soil microbial communities and elevated in liver fibrosis, suggesting roles in microbial phosphorus metabolism and disease progression .
Uridine 3'-Monophosphate (3'-UMP)
  • Disease Marker: Accumulates in nonalcoholic steatohepatitis (NASH) livers, correlating inversely with fibrosis severity .
Uridine 5'-Monophosphate (5'-UMP)
  • RNA Synthesis : Integral to RNA elongation, as seen in SARS-CoV-2 Nsp15 studies .

Enzymatic Interactions and Reactivity

  • Substrate Specificity : Pancreatic ribonuclease preferentially uses uridine-2',3'-cyclic phosphate over cytidine derivatives, highlighting phosphate position and base modifications (e.g., acetylation) as critical determinants .
  • Methylation Control : UMP’s involvement in tRNA methylation during liver regeneration underscores its regulatory role distinct from cyclic forms .

Comparative Metabolic Utilization

Table 2: Metabolic Roles in Different Systems

Compound Microbial Consumption* Liver Disease Association Viral Enzyme Interaction
This compound Low Liver regeneration Limited
Uridine-2',3'-cyclic monophosphate High Fibrosis marker Transition-state mimic
Uridine 3'-monophosphate Moderate NASH biomarker None reported
Uridine 5'-monophosphate Not studied None reported Active site binding

*Based on Biolog PM4 plate assays in soil communities .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare uridine-2'(3')-monophosphate derivatives, and how do protecting groups influence reaction efficiency?

  • Methodological Answer : Synthesis of uridine derivatives often involves selective protection of hydroxyl groups. For example, 2'-O-MOE uridine is synthesized using diphenyl carbonate to protect the 5'-OH group, followed by methoxyethylation . Similarly, 2'-OMe uridine synthesis uses tetraisopropyldisiloxane to protect the 3',5'-OH groups, enabling methylation with CH₃I and Ag₂O . Critical steps include deprotection with dilute NH₄OH or HCl. Protecting groups prevent undesired side reactions and ensure regioselective phosphorylation.

Q. How are the dissociation constants (pK') of this compound determined, and what factors influence these values?

  • Methodological Answer : pK' values are measured via potentiometric titration under controlled ionic strength and temperature. For uridine-2':3'-cyclic phosphate, pK' shifts are influenced by electrostatic interactions between the phosphate group and the uracil base. At low ionic strength, the phosphate charge (-1) lowers the pK' of the uracil N3-H by ~0.5 units compared to uridine . Buffer optimization (e.g., ionic strength ≥0.1 M) minimizes charge interference and stabilizes measurements .

Q. What analytical techniques are used to characterize this compound purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 260 nm is standard for purity assessment. Mass spectrometry (LC/MS) confirms molecular weight and phosphorylation state, while ¹H/³¹P NMR resolves regiochemical ambiguities (e.g., distinguishing 2' vs. 3' isomers). For example, ³¹P NMR chemical shifts for cyclic 2':3'-phosphate appear at δ 0–2 ppm, distinct from linear isomers .

Advanced Research Questions

Q. How do structural modifications (e.g., 2'-O-alkylation) impact the interaction of this compound with RNA-processing enzymes?

  • Methodological Answer : Docking studies using X-ray crystallography or molecular dynamics simulations reveal steric and electronic effects. For instance, 2'-O-methylation reduces flexibility, favoring binding to enzymes like CNPase that recognize rigid substrates. Competitive inhibition assays with adenylyl-3',5'-uridine-2'-monophosphate show altered binding affinities due to modified 2' substituents . Activity assays under varying Mg²⁺ concentrations further quantify catalytic efficiency (kcat/KM) .

Q. What experimental approaches resolve contradictions in reported pK' values for this compound across studies?

  • Methodological Answer : Discrepancies often arise from differences in ionic strength or buffer composition. Systematic replication under standardized conditions (e.g., 0.1 M NaCl, 25°C) is critical. For example, cyclic uridine-2':3'-phosphate shows a pK' shift of -0.5 relative to uridine at α = 0 (low ionic strength), but this diminishes at α = 1 (high ionic strength) due to charge screening . Meta-analyses of historical data should account for these variables .

Q. How can this compound be utilized as a substrate analog to study RNA cleavage mechanisms?

  • Methodological Answer : In ribozyme or nuclease assays, this compound mimics the transition state of RNA cleavage. Kinetic isotope effect (KIE) studies with ¹⁸O-labeled phosphate track nucleophilic attack mechanisms. Förster resonance energy transfer (FRET) probes attached to the ribose monitor conformational changes during catalysis . Comparative studies with 2',3'-dideoxy derivatives (e.g., 2',3'-dideoxyuridine-5'-triphosphate) further elucidate stereochemical requirements .

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